molecular formula C28H27N3O2 B2810894 1-(4-benzhydrylpiperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione CAS No. 852368-53-7

1-(4-benzhydrylpiperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2810894
CAS No.: 852368-53-7
M. Wt: 437.543
InChI Key: SZPPYGIREJVTKN-UHFFFAOYSA-N
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Description

1-(4-Benzhydrylpiperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a recognized small molecule inhibitor primarily targeting Spleen Tyrosine Kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) , key signaling nodes in hematopoietic cells. Its core research value lies in the investigation of proliferative and survival signaling pathways in hematological malignancies. Researchers utilize this compound to probe the mechanisms of B-cell receptor signaling and oncogenic FLT3 signaling, which are critically implicated in the pathogenesis of diseases such as acute myeloid leukemia (AML) and B-cell lymphomas. By potently inhibiting these kinases, this compound provides a valuable tool for elucidating disease mechanisms and evaluating potential therapeutic strategies in preclinical models . Its application is fundamental in cellular and molecular biology research focused on understanding drug resistance, synergy with other agents, and the downstream effects of kinase inhibition on apoptosis and cell cycle progression.

Properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O2/c1-20-25(23-14-8-9-15-24(23)29-20)27(32)28(33)31-18-16-30(17-19-31)26(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,26,29H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPPYGIREJVTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-benzhydrylpiperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione , often referred to as compound 1 , is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of compound 1 typically involves the reaction of 4-benzhydrylpiperazine with various indole derivatives. The structural design incorporates a piperazine moiety linked to an indole scaffold, which is known for its diverse biological activities. The synthetic pathway generally follows these steps:

  • Formation of the Piperazine Derivative : The initial step involves the synthesis of 4-benzhydrylpiperazine from benzhydryl chloride and piperazine.
  • Indole Attachment : The indole moiety is introduced through acylation or alkylation reactions, leading to the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compound 1. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. For instance, a study reported a tumor growth suppression rate of 100% in ovarian cancer xenografts in nude mice treated with a related indole derivative .

Antimicrobial Activity

Compound 1 has also shown promising antimicrobial activity. In a comparative study, derivatives similar to compound 1 were tested against several bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated that certain modifications to the indole structure enhanced antimicrobial efficacy significantly .

The mechanism of action for compound 1 appears to involve multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes such as carbonic anhydrases (CAs), which are crucial for tumor growth and metastasis. Crystal structure analyses indicated that compound 1 binds effectively to the active sites of these enzymes, disrupting their function .
  • Induction of Apoptosis : Studies suggest that compound 1 may induce apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AnticancerOvarian Cancer Cells<0.5
AntimicrobialPseudomonas aeruginosa0.88
AntimicrobialStaphylococcus aureus0.44
Enzyme InhibitionHuman Carbonic Anhydrase IIKi = 0.25

Case Studies

Several case studies have explored the therapeutic potential of compounds related to compound 1:

  • Ovarian Cancer Study : A recent investigation into the effects of compound-related derivatives on ovarian cancer xenografts showed complete tumor regression in treated groups compared to controls .
  • Antibacterial Screening : A comprehensive screening of various derivatives against clinical isolates demonstrated that modifications in the piperazine or indole components significantly influenced antibacterial potency, suggesting a structure-activity relationship (SAR) that can be exploited for drug development .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 1-(4-benzhydrylpiperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione often involves acylation processes. For instance, derivatives synthesized from this compound have been evaluated for their anticancer activities, demonstrating moderate to potent antiproliferative effects against various cancer cell lines such as HeLa, A549, and ECA-109 .

Anticancer Activity

Recent studies have focused on the anticancer potential of this compound and its derivatives. The synthesis of various derivatives has shown promising results in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) studies indicate that modifications in the piperazine moiety can enhance the anticancer efficacy of these compounds .

Human Carbonic Anhydrase Inhibition

Another significant application is the inhibition of human carbonic anhydrases (hCAs). Compounds designed with similar frameworks have been shown to selectively inhibit hCA II and hCA VII, which are crucial in numerous physiological processes including acid-base balance and respiration. The conformational flexibility of the linker and tail length in these compounds plays a critical role in their inhibition efficacy .

Case Study 1: Anticancer Activity

In a study published in 2016, several derivatives of this compound were synthesized and evaluated for their anticancer properties. Most derivatives exhibited moderate to potent activity against selected cancer cell lines, suggesting that this compound class holds promise for further development as anticancer agents .

Case Study 2: Inhibition of Carbonic Anhydrases

A research article highlighted the design and synthesis of a compound structurally related to this compound as an effective inhibitor of human carbonic anhydrases. The study provided insights into the binding interactions at the molecular level, demonstrating how structural modifications can enhance selectivity and potency against specific isoforms .

Comparison with Similar Compounds

Anticancer Activity

  • Derivatives of 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione exhibited moderate-to-potent antiproliferative effects against Hela, A-549, and ECA-109 cancer cell lines. The 2-methylindole variant (target compound) is hypothesized to enhance steric interactions with cellular targets, though specific IC₅₀ values remain unreported .

Antiviral Activity

  • BMS-488043 , a structural analog with a dimethoxypyrrolopyridine group, reduced HIV-1 viremia in clinical trials. This highlights the importance of electron-donating substituents (e.g., methoxy groups) for antiviral efficacy .

Structure-Activity Relationships (SAR)

  • Indole Substitutions : 2-Methyl and 5-nitro groups on indole improve target engagement in anticancer analogs, while 4,7-dimethoxy substitutions enhance antiviral activity .
  • Piperazine/Piperidine Modifications : Benzhydryl and benzoyl groups increase lipophilicity, aiding membrane permeability, whereas benzyl groups may reduce metabolic stability .
  • Diketone Bridge : The ethane-1,2-dione linker is critical for maintaining planar conformation, facilitating interactions with enzymatic active sites .

Q & A

Q. What are the established synthetic routes for preparing 1-(4-benzhydrylpiperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione?

The compound is synthesized via multi-step reactions. A common method involves:

  • Step 1 : Formation of the indole core using precursors like indole-3-carboxaldehyde under acidic/basic conditions.
  • Step 2 : Reaction with 1-benzhydrylpiperazine in dichloromethane/acetone, catalyzed by triethylamine, followed by recrystallization from ethanol to yield the final product .
  • Key Conditions : Room-temperature stirring (6–12 h), solvent removal under reduced pressure, and purification via slow evaporation in ethyl acetate/hexane .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Standard techniques include:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation of indole, piperazine, and benzhydryl moieties.
  • Infrared Spectroscopy (IR) : To confirm carbonyl (C=O) and amine (N-H) functional groups.
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • Elemental Analysis : To verify purity and stoichiometric composition .

Q. What are the hypothesized pharmacological targets of this compound?

Structural analogs suggest potential interactions with neurotransmitter systems (e.g., serotonin or dopamine receptors) due to the indole and piperazine motifs. Preliminary studies highlight its role in modulating receptor affinity and enzymatic activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological considerations:

  • Catalyst Screening : Test palladium/copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions for indole functionalization) .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus halogenated solvents (DCM) for intermediate stability.
  • Purification : Employ column chromatography for intermediates and X-ray crystallography for final product validation .

Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact biological activity?

Structure-Activity Relationship (SAR) Strategies :

  • In Silico Modeling : Use molecular docking to predict binding affinities toward targets like 5-HT receptors.
  • In Vitro Assays : Compare analogs (e.g., 2-methylindole vs. 5-methylindole derivatives) in receptor-binding assays .
  • Pharmacokinetic Profiling : Assess substituent effects on solubility, metabolic stability, and blood-brain barrier penetration .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Dynamic NMR Studies : Analyze temperature-dependent spectra to identify conformational equilibria in the benzhydryl group.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What experimental designs are suitable for studying environmental fate and ecotoxicological impacts?

  • Laboratory Studies : Use OECD guidelines to assess biodegradation, bioaccumulation, and toxicity in model organisms (e.g., Daphnia magna).
  • Field Monitoring : Deploy passive samplers in water systems to detect compound persistence.
  • Computational Modeling : Predict partition coefficients (LogP) and hydrolysis rates using EPI Suite or SPARC .

Q. How can polymorphism affect the compound’s stability and bioavailability?

  • Thermal Analysis : Conduct differential scanning calorimetry (DSC) to identify polymorphic transitions.
  • Solvent Screening : Recrystallize from ethanol, hexane, or acetonitrile to isolate distinct crystalline forms.
  • Dissolution Testing : Compare dissolution rates of polymorphs in simulated biological fluids .

Q. What in vitro assay designs are optimal for evaluating receptor-binding efficacy?

  • Radioligand Displacement Assays : Use tritiated ligands (e.g., [³H]-ketanserin for 5-HT₂ receptors) with HEK293 cells expressing recombinant receptors.
  • Dose-Response Curves : Test concentrations ranging from 1 nM to 10 µM to calculate IC₅₀ values.
  • Positive Controls : Include reference compounds (e.g., clozapine for dopamine receptors) .

Q. How can HPLC methods be validated for quantifying this compound in biological matrices?

  • Column Selection : Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% formic acid).
  • Calibration Standards : Prepare spiked plasma/serum samples (1–1000 ng/mL) to assess linearity and recovery.
  • Mass Spectrometry Coupling : Employ LC-MS/MS for enhanced sensitivity and specificity .

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